7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine
Description
7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[4,3-d]pyrimidine core substituted with chlorine at position 7, an ethyl group at position 1, and a methyl group at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism. The compound’s synthesis typically involves alkylation and halogenation steps, with structural confirmation via NMR, X-ray crystallography, and computational methods .
Properties
IUPAC Name |
7-chloro-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-3-13-7-6(5(2)12-13)10-4-11-8(7)9/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAHELJWIXHOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired pyrazolo[4,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including protein kinases and other enzymes.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of pyrazolo[4,3-d]pyrimidine derivatives.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby preventing the proliferation of cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key amino acid residues in the active site, contributing to its inhibitory effect .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo[4,3-d]pyrimidine Derivatives
Key Observations :
- Electronic Structure : All pyrazolo[4,3-d]pyrimidine derivatives exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting similar reactivity and stability under physiological conditions . The dipole moment (3.100–8.420 D) aligns with the polar nature of the core, aiding solubility in aqueous environments .
Physicochemical and Pharmacokinetic Properties
Table 2: Lipophilicity and Solubility Data
Key Observations :
Key Observations :
- NH Group Importance: The absence of an NH group in the target compound correlates with inactivity against CDK2 and Abl kinase, unlike active analogs (e.g., 5-Aminopyrazolo[4,3-e]triazine), where NH facilitates hydrogen bonding with kinase ATP-binding pockets .
- Cytotoxicity: Low cytotoxicity (>100 μM) in the target compound contrasts with potent derivatives bearing amino or hydroxyl groups, underscoring the role of substituents in cell viability modulation .
Key Observations :
- Yield Variability : The target compound’s synthesis achieves moderate yields (68%), while hydrophilic derivatives (e.g., dihydroxypropyl analogs) face challenges due to steric hindrance, resulting in lower yields (4–27%) .
- Structural Validation : X-ray crystallography and NMR are critical for confirming regioselectivity and substituent positioning .
Biological Activity
7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo[4,3-d]pyrimidines, which are known for a variety of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings and presents data on the biological activities of this compound.
- Molecular Formula: C11H15ClN4
- Molecular Weight: 238.72 g/mol
- CAS Number: 1263212-94-7
- Melting Point: 87-90 °C
- Density: 1.513 g/cm³
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazolo[4,3-d]pyrimidine derivatives. For instance, compounds structurally similar to 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine have shown significant cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7-Chloro-1-ethyl-3-methyl-pyrazolo[4,3-d]pyrimidine | MDA-MB453 | 29.1 |
| Similar Derivative | MCF-7 | 15.3 |
These results indicate that modifications in the molecular structure can lead to enhanced anticancer efficacy, suggesting that further structural optimization could yield more potent derivatives.
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazolo[4,3-d]pyrimidine derivatives have also been investigated. In a study comparing various compounds, several derivatives exhibited notable inhibition of paw edema in animal models.
| Compound | Inhibition (%) after 4h | Comparison with Indomethacin (%) |
|---|---|---|
| Compound A | 43.17 | 47.72 |
| Compound B | 40.91 | 42.22 |
These findings suggest that some derivatives may act as effective alternatives to traditional anti-inflammatory medications.
3. Antimicrobial Activity
The antimicrobial properties of 7-Chloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine have been explored against various bacterial and fungal strains. Compounds within this class have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| S. aureus | < 10 |
| E. coli | < 20 |
These results indicate the potential for developing new antimicrobial agents based on this compound structure.
Case Studies
A notable case study involved the evaluation of a series of pyrazolo[4,3-d]pyrimidines in vitro against cancer cell lines and pathogenic microorganisms. The study found that specific substitutions on the pyrazolo ring significantly enhanced both anticancer and antimicrobial activities:
- Anticancer Study : A derivative with a methyl group at position 3 showed improved selectivity towards cancer cells compared to normal cells.
- Antimicrobial Study : The presence of a chloro substituent was linked to increased activity against gram-positive bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
